molecular formula C14H10N2O2 B12800015 N-(4-Cyanophenyl)-N-hydroxybenzamide CAS No. 34749-71-8

N-(4-Cyanophenyl)-N-hydroxybenzamide

Cat. No.: B12800015
CAS No.: 34749-71-8
M. Wt: 238.24 g/mol
InChI Key: PMGIURDXCQSFOV-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-N-hydroxybenzamide is an organic compound that features a benzamide core substituted with a hydroxy group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanophenyl)-N-hydroxybenzamide typically involves the reaction of 4-cyanophenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Cyanophenylamine+Benzoyl chlorideThis compound\text{4-Cyanophenylamine} + \text{Benzoyl chloride} \rightarrow \text{this compound} 4-Cyanophenylamine+Benzoyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyanophenyl)-N-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyanophenyl group can be reduced to form amines.

    Substitution: The benzamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of benzoyl cyanophenyl ketone.

    Reduction: Formation of N-(4-aminophenyl)-N-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(4-Cyanophenyl)-N-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-N-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyanophenyl group can interact with hydrophobic pockets, enhancing the binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-(4-Cyanophenyl)thiourea
  • N-(4-Nitrobenzoyl)-N-(4-cyanophenyl)thiourea
  • 5’-(4-Cyanophenyl)-2,2’-bifuran-5-carbonitrile

Comparison: N-(4-Cyanophenyl)-N-hydroxybenzamide is unique due to the presence of both a hydroxy group and a cyanophenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and specificities towards molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

34749-71-8

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

N-(4-cyanophenyl)-N-hydroxybenzamide

InChI

InChI=1S/C14H10N2O2/c15-10-11-6-8-13(9-7-11)16(18)14(17)12-4-2-1-3-5-12/h1-9,18H

InChI Key

PMGIURDXCQSFOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

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